molecular formula C7H4BrFO2 B1336769 5-Bromo-4-fluoro-2-hydroxybenzaldehyde CAS No. 399-00-8

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

Cat. No. B1336769
CAS RN: 399-00-8
M. Wt: 219.01 g/mol
InChI Key: QKTZGVUIYFBODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 . It is a white to pink to yellow solid at room temperature .


Synthesis Analysis

The synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with bromine in chloroform at 20°C for 40 hours . The mixture is then washed with a 30% aqueous sodium thiosulfate solution to discharge the color, and then dried over sodium sulfate. The organics are concentrated under reduced pressure to yield the product .


Molecular Structure Analysis

The IUPAC name of this compound is 5-bromo-4-fluoro-2-hydroxybenzaldehyde . The InChI code is 1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H .


Physical And Chemical Properties Analysis

This compound is a white to pink to yellow solid at room temperature . It has a molecular weight of 219.01 . The compound is soluble, with a solubility of 0.205 mg/ml .

Scientific Research Applications

Synthesis of Pharmaceutical Agents

5-Bromo-4-fluoro-2-hydroxybenzaldehyde: is utilized in the synthesis of various pharmaceutical agents. Its reactivity, particularly the presence of bromo and fluoro substituents, makes it a valuable intermediate in constructing complex molecules. It’s used in the development of inhibitors targeting enzymes like PDE4, which play a role in inflammatory diseases .

Development of Cancer Therapeutics

The compound serves as a precursor in the synthesis of molecules that inhibit the growth of cancer cells. By modifying the benzaldehyde core, researchers can create compounds that interfere with specific pathways crucial for cancer cell survival .

Organic Synthesis Research

In organic chemistry, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde is a key starting material for various organic reactions. It’s involved in studies of nucleophilic substitution reactions and can undergo transformations at the benzylic position, which is significant for creating new carbon-carbon or carbon-heteroatom bonds .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

5-bromo-4-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTZGVUIYFBODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428278
Record name 5-bromo-4-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

CAS RN

399-00-8
Record name 5-bromo-4-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 4-fluoro-2-hydroxybenzaldehyde (545 g, 3.89 mol, 1.00 equiv) in AcOH (5 L), followed by the addition of Br2 (623 g, 3.90 mol, 1.00 equiv) dropwise with stirring at 0-5° C. The resulting solution was stirred overnight at room temperature, quenched by the addition of 3 L of saturated aqueous Na2SO3 and diluted with 6 L of ice/water. The solids were collected by filtration, washed with 2×1.5 L of water and dried to afford 145 g (crude) of 5-bromo-4-fluoro-2-hydroxybenzaldehyde as a yellow solid.
Quantity
545 g
Type
reactant
Reaction Step One
Name
Quantity
623 g
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-fluoro-2-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.